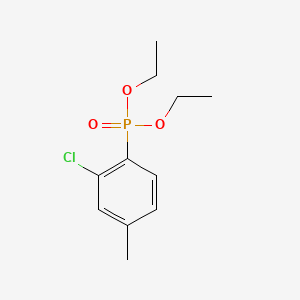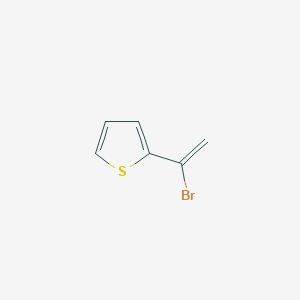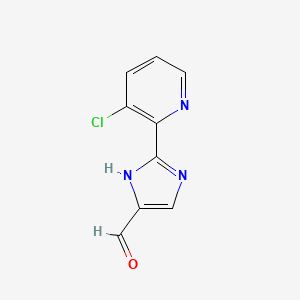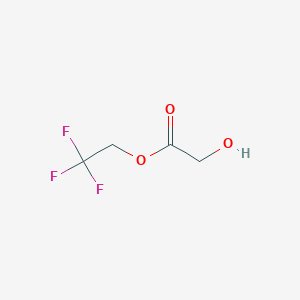![molecular formula C19H12Cl2N2 B15335109 2-(2',4-dichloro-[1,1'-biphenyl]-2-yl)-1H-benzo[d]imidazole](/img/structure/B15335109.png)
2-(2',4-dichloro-[1,1'-biphenyl]-2-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2’,4-dichloro-[1,1’-biphenyl]-2-yl)-1H-benzo[d]imidazole is a complex organic compound that features a biphenyl structure with dichloro substitutions and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,4-dichloro-[1,1’-biphenyl]-2-yl)-1H-benzo[d]imidazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the use of palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions are generally mild, making it an efficient method for synthesizing complex organic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
2-(2’,4-dichloro-[1,1’-biphenyl]-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like nitric acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, palladium catalysts for coupling reactions, and various halogenating agents for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dicyano imidazole derivatives, while substitution reactions can produce various halogenated biphenyl compounds .
科学的研究の応用
2-(2’,4-dichloro-[1,1’-biphenyl]-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specialized properties
作用機序
The mechanism by which 2-(2’,4-dichloro-[1,1’-biphenyl]-2-yl)-1H-benzo[d]imidazole exerts its effects involves interactions with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, influencing biological pathways. The biphenyl structure allows for hydrophobic interactions, which can affect the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,4’-Dichlorobiphenyl: A simpler biphenyl compound with dichloro substitutions.
4,5-Dichloroimidazole: An imidazole derivative with dichloro substitutions.
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: A biphenyl compound with bromine and chlorine substitutions
Uniqueness
2-(2’,4-dichloro-[1,1’-biphenyl]-2-yl)-1H-benzo[d]imidazole is unique due to its combination of a biphenyl structure with an imidazole ring
特性
分子式 |
C19H12Cl2N2 |
|---|---|
分子量 |
339.2 g/mol |
IUPAC名 |
2-[5-chloro-2-(2-chlorophenyl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H12Cl2N2/c20-12-9-10-13(14-5-1-2-6-16(14)21)15(11-12)19-22-17-7-3-4-8-18(17)23-19/h1-11H,(H,22,23) |
InChIキー |
CRMMPHDKCJRIHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)

![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)
![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)


![N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B15335076.png)




![ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)


